molecular formula C11H6Cl2OS B1359357 3-(2,6-Dichlorobenzoyl)thiophene CAS No. 898771-68-1

3-(2,6-Dichlorobenzoyl)thiophene

Cat. No. B1359357
M. Wt: 257.1 g/mol
InChI Key: LSYGAEQKQMCGSX-UHFFFAOYSA-N
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Description

“3-(2,6-Dichlorobenzoyl)thiophene” is a heterocyclic organic compound with the CAS Number: 898771-68-1 . It has a molecular weight of 257.14 and its IUPAC name is (2,6-dichlorophenyl) (3-thienyl)methanone .


Molecular Structure Analysis

The linear formula of “3-(2,6-Dichlorobenzoyl)thiophene” is C11H6Cl2OS . The InChI Code is 1S/C11H6Cl2OS/c12-8-2-1-3-9(13)10(8)11(14)7-4-5-15-6-7/h1-6H .

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • 3-(2,6-Dichlorobenzoyl)thiophene derivatives, including carbamates, ureas, and semicarbazides, have been synthesized and tested for antimicrobial activities. These compounds exhibited notable antimicrobial properties, indicating their potential in medicinal chemistry (Kumara et al., 2009).

Biological Activities of Derivatives

  • Thiophene derivatives, synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, have shown a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. This research highlights the significance of thiophene molecules in synthetic medicinal chemistry (Isloor et al., 2010).

Electronic Properties in Semiconductor Applications

  • The electronic properties of 2,6-diiododithieno[3,2-b:2',3'-d]thiophene, a related molecule, have been explored for potential applications in semiconductor and optoelectronic devices. The study used UV-vis spectroscopy and cyclic voltammetry, combined with theoretical analysis, to understand the electronic behavior of this thiophene derivative (Sánchez-Carrera et al., 2010).

Polymerization for Electrochemical Sensors

  • Derivatives of thiophene, including 3-thiophene acetic acid, have been polymerized and used in hybridized electrochemical DNA sensors. These sensors, based on conductive polymers and oligo-DNA, demonstrate the versatility of thiophene derivatives in biotechnological applications (Kang et al., 2004).

Overview of Thiophene-Based Materials

  • Thiophene-based materials have been extensively researched for their semiconductor and fluorescent properties, with applications ranging from electronic devices to biopolymer detection. The wide range of studies on these materials underscores their interdisciplinary importance (Barbarella et al., 2005).

Tuning Optical Properties for Emission

  • Polythiophene derivatives have been modified to enhance their optical properties and solid-state emission. This research has implications for the development of materials with tailored photophysical characteristics for various applications (Li et al., 2002).

Thiophene Derivatives in Lithium-Ion Batteries

  • Thiophene derivatives have been investigated as functional additives to improve the cycling performance of high-voltage lithium-ion batteries. This suggests their potential role in enhancing the stability and efficiency of energy storage devices (Xia et al., 2015).

properties

IUPAC Name

(2,6-dichlorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2OS/c12-8-2-1-3-9(13)10(8)11(14)7-4-5-15-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYGAEQKQMCGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C2=CSC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641863
Record name (2,6-Dichlorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dichlorobenzoyl)thiophene

CAS RN

898771-68-1
Record name (2,6-Dichlorophenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dichlorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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